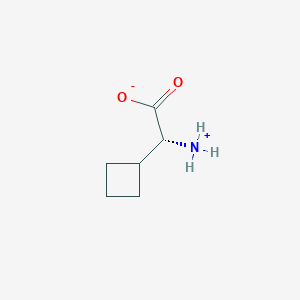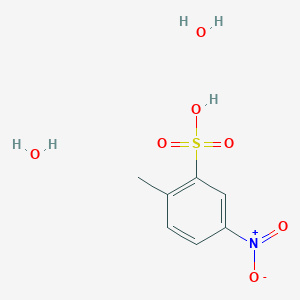![molecular formula C21H27Cl3N2O3 B7819574 2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine-1,4-diium-1-yl]ethoxy]acetic acid;dichloride](/img/structure/B7819574.png)
2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine-1,4-diium-1-yl]ethoxy]acetic acid;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine-1,4-diium-1-yl]ethoxy]acetic acid;dichloride is a complex chemical compound with intriguing properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine-1,4-diium-1-yl]ethoxy]acetic acid;dichloride typically involves the following steps:
Formation of the chlorophenyl-phenylmethylpiperazine intermediate: : This is synthesized through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with a chlorophenyl-phenylmethyl halide under basic conditions.
Ethoxylation reaction: : The resultant intermediate undergoes an ethoxylation reaction, wherein the piperazine nitrogen is alkylated with ethoxyacetic acid under controlled temperature and catalytic conditions to form the desired compound.
Industrial Production Methods: Industrial-scale production may utilize continuous flow reactors for enhanced reaction efficiency and yield. Optimization of temperature, pH, and reactant concentrations is essential to maximize product output and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: : The aromatic rings in the compound can undergo oxidation to yield quinones and other oxidized derivatives.
Reduction: : The nitrogens in the piperazine moiety can be reduced to form various amine derivatives under suitable conditions.
Substitution: : The chloro substituent on the aromatic ring can participate in nucleophilic aromatic substitution reactions to form diverse substituted derivatives.
Common Reagents and Conditions Used in These Reactions: Reactions typically require specific catalysts like transition metal complexes, organic bases, and acids to facilitate these transformations. Solvents such as dichloromethane, ethanol, and water are commonly used to control the reaction environment.
Major Products Formed from These Reactions: The products depend on the specific reaction conditions but commonly include oxidized quinones, reduced amine derivatives, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine-1,4-diium-1-yl]ethoxy]acetic acid;dichloride has been studied extensively for various applications:
Chemistry: Used as a reactant in complex organic synthesis and in the preparation of various derivatives for material science research.
Biology: Its interaction with biological macromolecules makes it a candidate for studying molecular binding and enzyme inhibition mechanisms.
Medicine: Potential therapeutic applications are explored, particularly for its piperazine moiety which is a common structural motif in drug design, targeting specific receptors and enzymes.
Industry: Utilized in the synthesis of polymers and advanced materials, contributing to innovations in coatings and industrial adhesives.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. The aromatic and aliphatic components can engage in pi-stacking and hydrophobic interactions, respectively, while the piperazine moiety may form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
When compared with similar piperazine derivatives, 2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine-1,4-diium-1-yl]ethoxy]acetic acid;dichloride stands out due to its specific structural features. Similar compounds include:
1-(4-chlorophenyl)piperazine: Known for its role as a precursor in drug synthesis.
N-benzylpiperazine: Studied for its psychotropic effects and structural similarity in binding sites.
Piperazine dihydrochloride: Widely used in pharmaceutical formulations.
This compound's distinct structural configuration allows for unique reactivity and binding properties, which are leveraged in various scientific and industrial applications.
Propiedades
IUPAC Name |
2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine-1,4-diium-1-yl]ethoxy]acetic acid;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIUCLTXOYQMV-FGJQBABTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH+](CC[NH+]1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[NH+](CC[NH+]1CCOCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one](/img/structure/B7819516.png)



![Spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione, 4'-ethyl-7',8'-dihydro-4'-hydroxy-, (4'S)-](/img/structure/B7819549.png)


![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B7819583.png)
![[6-[4-[[amino(azaniumyl)methylidene]amino]benzoyl]oxynaphthalene-2-carboximidoyl]azanium;methanesulfonate](/img/structure/B7819587.png)


